![molecular formula C18H22N2O2S B1433075 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine CAS No. 1639263-80-1](/img/structure/B1433075.png)
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine
Übersicht
Beschreibung
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a novel multimodal compound that has been studied for the treatment of major depressive disorder . It has combined effects on 5-HT (3A) and 5-HT (1A) receptors and on the serotonin (5-HT) transporter (SERT) .
Molecular Structure Analysis
The molecular formula of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is C18H22N2O2S . It has a molecular weight of 314.445 .Chemical Reactions Analysis
The compound displays high affinity for recombinant human 5-HT (1A) (K (i) = 15 nM), 5-HT (1B) (K (i) = 33 nM), 5-HT (3A) (K (i) = 3.7 nM), 5-HT (7) (K (i) = 19 nM), and noradrenergic β (1) (K (i) = 46 nM) receptors, and SERT (K (i) = 1.6 nM) .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . The melting point, boiling point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Scientific Field: Psychopharmacology
- Application Summary : The compound has been identified as a novel multimodal serotonergic compound, potentially useful for the treatment of major depressive disorder .
- Methods : It exhibits high affinity for various serotonin receptors and the serotonin transporter (SERT), and has shown to increase extracellular serotonin levels in the brain after treatment .
- Results : The compound displayed antagonistic properties at 5-HT3A and 5-HT7 receptors, partial agonist properties at 5-HT1B receptors, agonistic properties at 5-HT1A receptors, and potent inhibition of SERT. These pharmacological activities suggest its potential for clinical development in treating depression .
Scientific Field: Chemical Process Development
- Application Summary : There is a patented process for the synthesis of a related compound, which indicates the industrial and synthetic importance of such molecules .
- Methods : The patent details a new process for the synthesis, which could be indicative of methods used for similar compounds .
- Results : The development of such processes can lead to more efficient, cost-effective, and scalable production of these compounds for various applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPAWWWQMLKDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



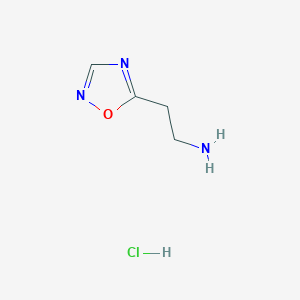
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1432995.png)
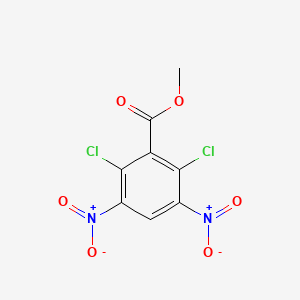
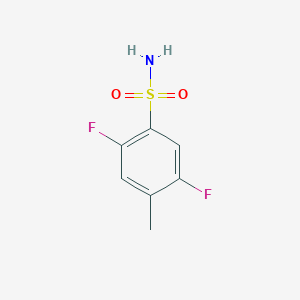
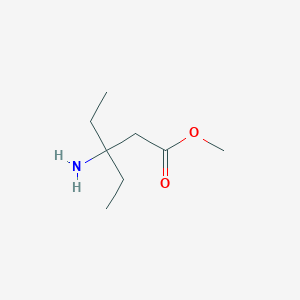
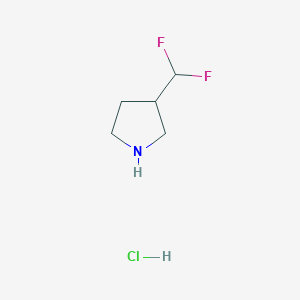
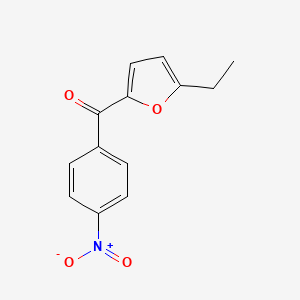
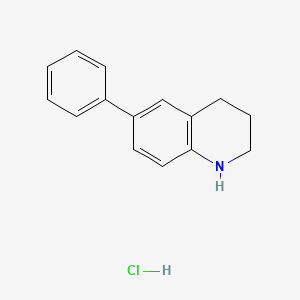

![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)
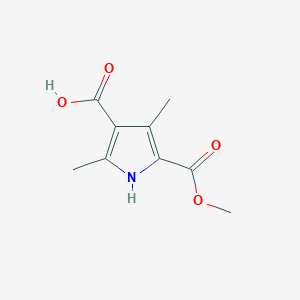
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1433013.png)
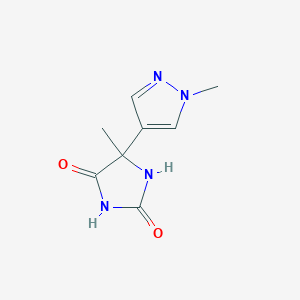
![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)